1,4-Dimethylpiperazine-2-carbonitrile

Description

Chemical Identity and Nomenclature

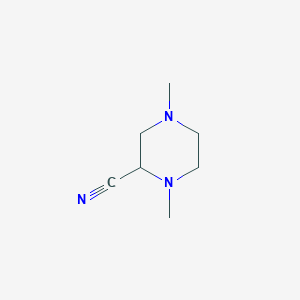

1,4-Dimethylpiperazine-2-carbonitrile is systematically identified through multiple chemical nomenclature systems and databases, providing a comprehensive framework for its chemical classification. The compound is registered under the Chemical Abstracts Service number 1260902-08-6, which serves as its unique identifier in chemical literature and commercial databases. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as this compound, reflecting its structural composition of a piperazine ring with methyl substituents at positions 1 and 4, and a carbonitrile group at position 2.

The compound's chemical identity is further characterized through its molecular formula C₇H₁₃N₃, which indicates the presence of seven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms. The molecular structure incorporates the fundamental piperazine heterocycle, which consists of a six-membered saturated ring containing two nitrogen atoms in opposite positions. The piperazine family of compounds has been recognized for their diverse biological activities and synthetic utility, with the parent compound piperazine itself having the formula (CH₂CH₂NH)₂ and existing as a deliquescent solid with characteristic properties.

Additional chemical identifiers include the MDL number MFCD12756642 and the PubChem compound identification number 54592673, which facilitate database searches and cross-referencing in chemical literature. The compound's SMILES notation is represented as CN1CCN(C(C1)C#N)C, providing a linear representation of its molecular structure that captures the connectivity and arrangement of atoms within the molecule.

Physical Properties and Structural Parameters

The physical and chemical properties of this compound have been characterized through various analytical methods, revealing important information about its structural parameters and material characteristics. The compound exhibits a molecular weight of 139.2 grams per mole, placing it within the range typical for small organic molecules used in pharmaceutical and chemical synthesis applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃N₃ | |

| Molecular Weight | 139.2 g/mol | |

| Physical State | Liquid | |

| Storage Temperature | Room Temperature | |

| Purity (Commercial) | 95% | |

| CAS Number | 1260902-08-6 |

The compound presents as a liquid at room temperature, which distinguishes it from many other piperazine derivatives that exist as solids under standard conditions. This liquid state provides practical advantages for handling and incorporation into synthetic reactions, as it eliminates the need for dissolution or melting processes during chemical transformations. The recommended storage conditions specify room temperature storage, indicating thermal stability under normal laboratory and storage conditions.

Structural analysis reveals that the compound possesses the Standard International Chemical Identifier InChI=1S/C7H13N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-4,6H2,1-2H3, which provides a standardized representation of its molecular structure. The corresponding InChI Key YUFMUIKTQBHZOZ-UHFFFAOYSA-N serves as a compressed version of the full InChI string, facilitating rapid database searches and structural comparisons.

The piperazine ring system in this compound adopts a chair conformation similar to other piperazine derivatives, as confirmed by structural studies of related compounds. This conformational preference influences the compound's reactivity patterns and molecular interactions, particularly affecting the accessibility of functional groups for chemical reactions.

Historical Context and Development

The development of this compound is rooted in the broader historical context of piperazine chemistry and carbonitrile compound synthesis. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants, although piperazines themselves are not derived from plants in the Piper genus. The systematic exploration of piperazine derivatives emerged from the recognition of their potential pharmaceutical applications and their utility as synthetic intermediates.

The parent compound 1,4-dimethylpiperazine, identified by CAS number 106-58-1, has been extensively studied and documented in chemical literature since the mid-20th century. This compound serves as a crucial starting material for the synthesis of various functionalized derivatives, including carbonitrile-containing analogs. The introduction of carbonitrile functionality into piperazine systems represents an important synthetic strategy for creating compounds with enhanced biological activity and synthetic versatility.

Carbonitrile compounds have gained significant attention in organic synthesis due to their ability to serve as precursors to various functional groups, including carboxylic acids, amides, and amines through appropriate chemical transformations. The development of synthetic methodologies for carbonitrile introduction into heterocyclic systems has been particularly important for pharmaceutical chemistry, where such compounds often serve as key intermediates in drug synthesis pathways.

The specific synthesis and characterization of this compound represents a convergence of piperazine chemistry with carbonitrile synthetic methodology. Research into related piperazine carbonitrile derivatives has demonstrated their potential as building blocks for more complex molecular architectures, particularly in the development of pharmaceutical agents and bioactive compounds.

Importance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its dual functionality and structural characteristics that make it valuable for various synthetic applications. The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems and in the development of pharmaceutical compounds with enhanced biological activities.

The carbonitrile functional group present in the molecule provides multiple synthetic opportunities through its ability to undergo various chemical transformations. Carbonitriles can be converted to carboxylic acids through hydrolysis reactions, transformed to amides through partial hydrolysis or reaction with appropriate nucleophiles, and reduced to primary amines using suitable reducing agents. These transformation possibilities make this compound a versatile synthetic intermediate for accessing diverse molecular architectures.

Research investigations have demonstrated the utility of piperazine derivatives in medicinal chemistry, where they serve as core structures for various pharmaceutical agents. The incorporation of carbonitrile functionality into piperazine systems has been shown to influence biological activity patterns and molecular recognition properties, making such compounds valuable for drug discovery programs. The specific substitution pattern in this compound, with methyl groups at the 1 and 4 positions and the carbonitrile group at position 2, provides a unique combination of steric and electronic properties that can be exploited in chemical synthesis.

The compound's availability through commercial suppliers, with documented purity levels of 95% or higher, facilitates its incorporation into research programs and synthetic methodologies. This commercial accessibility has contributed to its adoption in various research applications, ranging from fundamental studies of piperazine chemistry to applied research in pharmaceutical development.

Contemporary research has also explored the use of piperazine derivatives as isosteres for other heterocyclic systems, particularly in the context of drug design where such replacements can lead to improved pharmacological properties. The structural features of this compound make it a candidate for such isosteric replacement strategies, potentially leading to novel therapeutic compounds with enhanced efficacy or improved safety profiles.

Properties

IUPAC Name |

1,4-dimethylpiperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFMUIKTQBHZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Piperazine Derivatives

Piperazine derivatives, including 1,4-dimethylpiperazine, are commonly synthesized via cyclization reactions involving ethylenediamine derivatives and esters or keto compounds. A notable patented method outlines a two-step process:

- Step 1: Reaction of an ester with substituted or unsubstituted ethylenediamine to form 3,4-dehydropiperazine-2-one intermediates.

- Step 2: Reduction of these intermediates to yield the corresponding piperazine derivatives.

Specific Preparation of 1,4-Dimethylpiperazine-2-carbonitrile

While direct literature on the exact synthesis of this compound is limited, related synthetic strategies for piperazine carbonitriles and analogous compounds provide a framework:

- Starting Materials: 1,4-Dimethylpiperazine or its derivatives can be functionalized at the 2-position.

- Nitrile Introduction: The nitrile group (-CN) can be introduced via nucleophilic substitution or cyanation reactions on suitable intermediates, such as halogenated piperazine derivatives or lactams.

A plausible synthetic route involves:

- Formation of 1,4-Dimethylpiperazine: Methylation of piperazine at the 1 and 4 nitrogen atoms, typically using methyl iodide or methyl sulfate under basic conditions.

- Functionalization at the 2-Position: Conversion of the 2-position to a leaving group (e.g., halogenation) followed by cyanide ion substitution to introduce the nitrile group.

This approach aligns with general methods for piperazine derivatives functionalization.

Experimental Conditions and Catalysts

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are frequently used to facilitate nucleophilic substitution and cyanation reactions.

- Bases: Potassium carbonate (K2CO3) is commonly employed to deprotonate amines and promote alkylation or cyanation steps.

- Temperature: Reactions are often conducted at low temperatures (0-80 °C) to control reactivity and improve yields.

- Purification: Products are typically purified by extraction, drying, and silica gel chromatography using solvent mixtures like hexane and ethyl acetate.

Data Table: Summary of Key Preparation Parameters

Research Findings and Yield Considerations

- The two-step ester-amine reaction followed by reduction yields piperazine derivatives efficiently with good control over substitution patterns.

- Nucleophilic substitution reactions for nitrile introduction require careful control of reaction conditions to avoid side reactions.

- Use of polar aprotic solvents and mild bases enhances reaction selectivity and yield.

- Purification by chromatography is essential to obtain high-purity compounds suitable for further application.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methyl groups and nitrile group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Primary amines and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development : DMPC serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its piperazine structure is often utilized in the development of drugs targeting central nervous system disorders, including anxiety and depression. Piperazine derivatives are known for their activity as serotonin receptor antagonists, which can modulate neurotransmitter systems effectively .

- Antimicrobial Agents : Recent studies have indicated that DMPC and its derivatives exhibit significant antimicrobial properties. For instance, compounds derived from DMPC have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth . This positions DMPC as a potential candidate for developing new antimicrobial agents.

- Cancer Research : DMPC has also been investigated for its role in cancer treatment. Its derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines, with some showing potent anti-cancer activity by inhibiting cell proliferation and inducing apoptosis .

Material Science

- Polymer Chemistry : DMPC is utilized in the synthesis of polymers and copolymers. Its ability to act as a crosslinking agent enhances the mechanical properties of polymeric materials, making them suitable for various applications in coatings and adhesives .

- Nanotechnology : The compound has been explored for use in nanomaterials, particularly in the fabrication of nanoparticles for drug delivery systems. The piperazine moiety facilitates the attachment of therapeutic agents to nanoparticles, improving their solubility and bioavailability .

Chemical Intermediate

- Synthesis of Other Compounds : DMPC is an important intermediate in the synthesis of more complex organic molecules. It can be transformed into other functionalized piperazine derivatives that are useful in agrochemicals and fine chemicals production .

- Catalysis : The compound has potential applications in catalytic processes due to its nitrogen-containing structure, which can stabilize transition states during chemical reactions .

Case Study 1: Antimicrobial Activity

In a recent study, researchers synthesized several derivatives of DMPC and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among the tested compounds, one derivative exhibited an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics, demonstrating the potential of DMPC derivatives as alternative antimicrobial agents.

Case Study 2: Polymer Applications

A study focused on the incorporation of DMPC into polyurethane formulations showed improved mechanical properties and thermal stability compared to conventional formulations. This advancement suggests that DMPC could be crucial in developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 1,4-dimethylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can lead to changes in biological activity and chemical reactivity .

Comparison with Similar Compounds

1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine

- Molecular Formula : C₁₃H₁₆N₂O₃

- Key Features : Incorporates a benzodioxane ring and a carbonyl group.

- Comparison :

- Lipophilicity : Lower lipophilicity (XLogP3 = 0.7 vs. estimated ~1.5 for 1,4-dimethylpiperazine-2-carbonitrile) due to polar oxygen atoms in the benzodioxane group.

- Bioactivity : The benzodioxane moiety may enhance DNA-binding or antimicrobial activity, as seen in related piperazine derivatives .

- Synthetic Utility : The carbonyl group enables amide bond formation, contrasting with the nitrile’s reactivity in alkylation or cycloaddition reactions .

1,4-Di(2-furoyl)piperazine

- Molecular Formula : C₁₂H₁₂N₂O₄

- Key Features : Two furan-carbonyl substituents on the piperazine ring.

- Applications: Used in materials science for coordination polymers, unlike the nitrile derivative, which is tailored for small-molecule synthesis .

4-(2-Hydroxyethyl)-1-piperazinecarbonitrile

- Molecular Formula : C₇H₁₃N₃O

- Key Features : Hydroxyethyl group at the 4-position.

- Comparison :

(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine

- Molecular Formula : C₉H₂₀N₂

- Key Features : Branched isopropyl group and stereochemical complexity.

- Comparison :

2-{[3-(4-Acetyl-1,4-diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-5-pyrimidinecarbonitrile

- Molecular Formula : C₂₃H₂₆N₈OS

- Key Features : Complex heterocyclic architecture with diazepane, thiazole, and pyrimidine rings.

- Synthetic Complexity: Multi-step synthesis required vs. the straightforward preparation of this compound .

Physicochemical and Reactivity Trends

| Property | This compound | 1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine | 1,4-Di(2-furoyl)piperazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 139.2 | 248.28 | 264.24 |

| XLogP3 | ~1.5 (estimated) | 0.7 | 1.2 |

| Hydrogen Bond Acceptors | 3 | 4 | 4 |

| Key Functional Groups | Nitrile, methyl | Carbonyl, benzodioxane | Furan-carbonyl |

| Bioactivity | Limited data | Antimicrobial (inferred) | Material science applications |

Biological Activity

1,4-Dimethylpiperazine-2-carbonitrile is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.

Overview of Biological Activities

Research indicates that this compound exhibits notable biological activities in several areas:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

- Neuropharmacological Effects : Its interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders, including alcohol addiction.

- Cytotoxicity : In vitro studies have demonstrated selective cytotoxic effects against certain cancer cell lines, indicating potential anticancer properties.

Enzyme Interactions

This compound may interact with enzymes such as carboxypeptidase B. This interaction could influence protein degradation pathways through nucleophilic attacks on the enzyme's active site, potentially altering metabolic processes .

Receptor Binding

Preliminary studies suggest that the compound may bind to neurotransmitter receptors. This binding could affect neurotransmitter regulation and metabolic processes, making it relevant for neuropharmacological applications .

Antimicrobial Studies

A study evaluated the compound against various bacterial strains, revealing significant inhibitory effects on Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuropharmacological Investigations

Research on GPR88 agonists indicated that compounds similar to this compound could reduce alcohol self-administration in rodent models. This suggests potential therapeutic applications in addiction treatment .

Cytotoxicity Assays

In vitro assays demonstrated selective cytotoxic effects against cancer cell lines such as MCF-7 and HepG2. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticancer Activity

- A study reported that this compound exhibited an IC50 value of 14.8 µM against HepG2 cells, comparable to doxorubicin (IC50 = 18.7 µM) in terms of antiproliferative activity.

- Flow cytometric analysis revealed that the compound could induce apoptosis and arrest the cell cycle at the G2/M phase in MCF-7 cells .

Antimicrobial Studies

The compound was tested against various pathogenic bacterial strains using the agar well diffusion method. It showed significant antimicrobial activity, particularly against Gram-positive bacteria .

Summary of Biological Activities

Applications in Medicine and Industry

The diverse biological activities of this compound suggest several applications:

- Drug Development : Its ability to inhibit key proteins involved in cancer cell survival makes it a candidate for further exploration in oncology.

- Neuropharmacology : Potential applications in treating addiction and other neurological disorders due to its interaction with neurotransmitter systems.

- Antimicrobial Agents : Its effectiveness against certain bacterial strains positions it as a candidate for developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Dimethylpiperazine-2-carbonitrile to ensure high purity and yield?

- Methodology : Multi-step synthesis involving nucleophilic substitution and heterocyclization reactions. For example, piperazine derivatives can be synthesized using Boc-protected intermediates followed by deprotection and functionalization with nitrile groups. Reaction conditions such as temperature (e.g., 50°C in DMF), catalysts (e.g., TEA), and reagents (e.g., NaOCl for oxidation) are critical for yield optimization .

- Characterization : Confirm purity via GC (>97% purity criteria) and monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : For structural confirmation (e.g., distinguishing methyl and nitrile groups).

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (114.19 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for refinement .

Q. What safety protocols are essential during handling and storage of this compound?

- Handling : Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and protective eyewear. Avoid static discharge due to flammability .

- Storage : Keep in tightly sealed containers under inert gas (e.g., N₂) at room temperature. Incompatible with strong oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

- Approach : Apply the Colle-Salvetti correlation-energy formula to calculate electron density distributions and local kinetic-energy density. Validate predictions against experimental NMR chemical shifts and dipole moments .

- Applications : Predict sites for nucleophilic attack (e.g., the nitrile group) or stability under acidic/basic conditions.

Q. How can contradictions in crystallographic data between studies be resolved?

- Troubleshooting :

- Data Validation : Cross-check experimental data (e.g., bond lengths, angles) against Cambridge Structural Database entries .

- Refinement Software : Use SHELXL for high-resolution refinement and Twinning/ADDSYM algorithms in Olex2 to detect symmetry mismatches .

- Sample Quality : Ensure single-crystal purity via recrystallization from aprotic solvents (e.g., chloroform) .

Q. What strategies optimize reaction conditions to minimize byproducts in piperazine nitrile synthesis?

- Experimental Design :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for accelerating nitrile formation.

- Kinetic Control : Lower reaction temperatures (0–5°C) to suppress side reactions like hydrolysis .

- Analysis : Monitor byproducts via LC-MS and adjust stoichiometry of reagents (e.g., amine:nitrile ratio) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles of piperazine derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.